4-(1-Piperidinyl)-1-naphthonitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
507476-72-4 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-piperidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H16N2/c17-12-13-8-9-16(18-10-4-1-5-11-18)15-7-3-2-6-14(13)15/h2-3,6-9H,1,4-5,10-11H2 |
InChI Key |
RKRIJSUSKWFLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Preamble to the Academic Investigation of 4 1 Piperidinyl 1 Naphthonitrile
Contextualization of Naphthonitrile and Piperidine (B6355638) Scaffolds in Modern Organic and Materials Chemistry
The structural foundation of 4-(1-Piperidinyl)-1-naphthonitrile is built upon two key moieties: a naphthonitrile unit and a piperidine ring. Each of these components carries a rich history and established significance in contemporary chemistry.
The naphthonitrile scaffold , a naphthalene (B1677914) ring functionalized with a nitrile group (-CN), is a versatile building block in the synthesis of a wide array of organic materials. The naphthalene core, with its extended π-system, imparts desirable photophysical properties, including fluorescence and thermal stability. nih.gov The electron-withdrawing nature of the nitrile group further modulates these properties, making naphthonitrile derivatives valuable as intermediates in the synthesis of dyes, pigments, and pharmaceutical agents. ontosight.ai Specifically, 4-amino-1-naphthalenecarbonitrile, a closely related primary amine analog, is recognized as a precursor for materials with unique optical and electrical characteristics. ontosight.ai
The piperidine scaffold , a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis. nih.gov Its prevalence in FDA-approved drugs highlights its importance as a pharmacophore that can influence a molecule's solubility, lipophilicity, and binding interactions with biological targets. nih.gov Beyond pharmaceuticals, piperidine derivatives are also explored in materials science for creating novel polymers and functional materials.
The fusion of these two scaffolds in this compound, where the piperidine acts as an electron-donating group attached to the electron-accepting naphthonitrile core, sets the stage for intriguing molecular properties.
Significance of the this compound Core Structure in Donor-Acceptor Systems Research
The this compound molecule is a prime example of a donor-π-acceptor (D-π-A) system. In this arrangement, the electron-rich piperidine ring (the donor) is conjugated to the electron-deficient naphthonitrile moiety (the acceptor) through the naphthalene π-bridge. This electronic asymmetry is the cornerstone of its potential functionality.
Upon absorption of light, D-π-A molecules can undergo an intramolecular charge transfer (ICT) from the donor to the acceptor. This phenomenon is often accompanied by significant changes in the molecule's dipole moment and can lead to interesting photophysical behaviors, most notably solvatochromism . nih.govmdpi.com Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) with a change in the polarity of the solvent. nih.gov In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.
While specific photophysical data for this compound is not extensively documented in the current literature, we can infer its likely behavior from closely related piperidine-substituted naphthalimides, which also feature a donor-acceptor architecture. These analogous compounds exhibit strong positive solvatochromism, with their fluorescence emission maxima shifting to longer wavelengths in more polar solvents. nih.govmdpi.com This suggests that this compound would likely display similar sensitivity to its environment, making it a candidate for use as a fluorescent probe.
To illustrate the expected solvatochromic behavior, the following table presents photophysical data for a representative piperidine-substituted naphthalimide derivative in various solvents.
Table 1: Photophysical Properties of a Representative Piperidine-Substituted Naphthalimide Analog in Various Solvents mdpi.com
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Toluene | 406 | 495.5 | 4480 |
| Dioxane | 398 | 505 | 5360 |
| Chloroform | 417 | 520 | 4890 |
| Acetonitrile | 414 | 530 | 5480 |
| Dimethylformamide (DMF) | 420 | 536 | 5320 |
| Methanol | 420 | 535 | 5270 |
The significant Stokes shifts observed in polar solvents are indicative of a substantial change in geometry and electronic distribution upon excitation, a hallmark of ICT states. It is highly probable that this compound would exhibit a similar trend, making it a promising candidate for applications in sensing and imaging, where changes in local polarity can be detected through shifts in fluorescence. researchgate.net
Identification of Current Research Gaps and Future Academic Trajectories for the Compound
The primary research gap for this compound is the lack of dedicated studies on its synthesis and a thorough characterization of its photophysical and electronic properties. While the properties of analogous compounds provide a strong basis for prediction, direct experimental data is needed to confirm these hypotheses.
Future academic trajectories for this compound should therefore focus on the following areas:
Optimized Synthesis and Characterization: Development of a robust and efficient synthetic route to produce this compound in high purity and yield. This would be followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction to fully elucidate its molecular structure.
Detailed Photophysical Investigation: A systematic study of the compound's photophysical properties in a wide range of solvents of varying polarity and viscosity is crucial. This would involve measuring its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes to quantify its solvatochromic behavior and the efficiency of the ICT process. nih.govmdpi.com
Computational Modeling: Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) would provide valuable insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and the nature of the excited states of this compound. researchgate.netnih.govnih.gov These computational models can help to rationalize the experimental findings and guide the design of new derivatives with enhanced properties.
Exploration of Applications: Based on the confirmed photophysical properties, research could then be directed towards exploring its potential applications as a fluorescent probe for sensing ions, biomolecules, or changes in the microenvironment of complex systems. nih.gov Its donor-acceptor nature also suggests potential for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Synthetic Pathways for the Generation of 4 1 Piperidinyl 1 Naphthonitrile
Retrosynthetic Analysis and Strategic Disconnections for the Compound
Retrosynthetic analysis is a foundational technique in planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. nih.govrsc.orgadvancechemjournal.com For 4-(1-Piperidinyl)-1-naphthonitrile, the primary strategic disconnections involve the C-N bond between the naphthalene (B1677914) ring and the piperidine (B6355638) moiety, and the C-C bond of the nitrile group to the naphthalene core.
A logical retrosynthetic approach would first disconnect the piperidinyl group, leading to a 4-halo-1-naphthonitrile intermediate and piperidine. This disconnection is based on well-established carbon-nitrogen bond-forming reactions. Subsequently, the nitrile group can be disconnected, suggesting a 1,4-dihalonaphthalene as a potential starting material. This strategy allows for the sequential introduction of the functional groups, a common and effective approach in multi-step synthesis. nih.gov
Methodologies for Naphthonitrile Ring Functionalization at C-1 and C-4 Positions
The functionalization of the naphthalene ring at the C-1 and C-4 positions is a critical aspect of the synthesis of this compound. Various modern synthetic methodologies can be employed to achieve this.
Palladium-Catalyzed Coupling Reactions for Naphthonitrile Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. lumenlearning.comnobelprize.org In the context of synthesizing 4-substituted-1-naphthonitrile derivatives, reactions like the Suzuki-Miyaura, Heck, and Stille couplings are highly valuable. lumenlearning.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nobelprize.org For instance, a 4-bromo-1-naphthonitrile could be coupled with an organoboron reagent (Suzuki), an organotin reagent (Stille), or an alkene (Heck) to introduce various substituents at the 4-position. lumenlearning.comyoutube.com The choice of reaction depends on the desired substituent and the availability of the corresponding coupling partner.
| Coupling Reaction | Nucleophilic Coupling Partner | Electrophilic Coupling Partner | Catalyst |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide or Triflate | Palladium(0) complex |
| Heck | Alkene | Organohalide or Triflate | Palladium(0) complex |
| Stille | Organotin | Organohalide or Triflate | Palladium(0) complex |
| Negishi | Organozinc | Organohalide or Triflate | Palladium(0) complex |
| Kumada | Organomagnesium (Grignard) | Organohalide or Triflate | Palladium or Nickel complex |
Nucleophilic Dearomative Functionalization of Naphthalene-1-carbonitriles
Nucleophilic dearomative functionalization (DNAr) presents another avenue for modifying the naphthalene ring system. acs.org This strategy involves the addition of a nucleophile to the aromatic ring, leading to a dearomatized intermediate that can be further functionalized. While less common for direct C-4 substitution on a pre-formed naphthonitrile, related transformations highlight the possibility of such approaches.
Base-Induced Transformations Leading to Naphthonitrile Intermediates
Recent research has shown that base-induced transformations can lead to the formation of naphthonitrile intermediates. acs.org For example, the solvothermal treatment of 1-naphthylmethylamines with a strong base like potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) can induce two consecutive β-hydride eliminations to form 1-naphthonitrile (B165113) and KH. acs.orgnih.gov The freshly generated, highly reactive KH can then undergo a dearomative hydride addition to the 1-naphthonitrile at the C4 position. acs.orgnih.gov This generates an α-cyano benzylic carbanion which can then be trapped by various electrophiles, leading to 1,4-dihydronaphthalene-1-carbonitriles. acs.orgnih.gov While this method doesn't directly yield a C-4 substituted aromatic naphthonitrile, it provides a pathway to functionalized dihydronaphthalene precursors which could potentially be aromatized.
Introduction of the Piperidinyl Moiety via C-N Bond Formation
The final key step in the synthesis of this compound is the formation of the C-N bond between the naphthalene ring and the piperidine moiety.
Amination Reactions with Naphthalene Precursors
The most direct method for introducing the piperidinyl group is through a nucleophilic aromatic substitution (SNAAr) reaction or a transition-metal-catalyzed amination. In an SNAAr reaction, a naphthalene precursor with a good leaving group (such as a halogen) at the C-4 position is reacted with piperidine. The reaction is often facilitated by the presence of an electron-withdrawing group, like the nitrile at the C-1 position, which activates the ring towards nucleophilic attack.
Alternatively, palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds. youtube.com This reaction would involve coupling a 4-halo-1-naphthonitrile with piperidine in the presence of a palladium catalyst and a suitable base. This method is known for its high functional group tolerance and broad substrate scope. youtube.com
| Reaction Type | Naphthalene Precursor | Reagent |
| Nucleophilic Aromatic Substitution (SNAAr) | 4-Halo-1-naphthonitrile | Piperidine |
| Buchwald-Hartwig Amination | 4-Halo-1-naphthonitrile | Piperidine, Palladium catalyst, Base |
Synthesis of Substituted Piperidine Intermediates
The piperidine scaffold is a ubiquitous feature in many biologically active compounds, and a variety of synthetic methods have been developed to produce substituted versions that can serve as intermediates for a range of target molecules. nih.govenamine.net These methods provide access to piperidines with diverse functional groups at various positions.
Key strategies for synthesizing substituted piperidine intermediates include:
Hydrogenation of Pyridine Derivatives : This is a classical and widely used approach where substituted pyridines are reduced to the corresponding piperidines. nih.gov Modern methods often employ transition metal catalysis under conditions that can be tuned for stereoselectivity. nih.gov For instance, three-methyl piperidine can be prepared by hydrogenating a byproduct from the dimerization of acrylonitrile. youtube.com
Cyclization Reactions : Piperidine rings can be constructed through various intramolecular cyclization strategies. nih.gov
Condensation Reactions : Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation, is a classic route. For example, 4-piperidones, which are valuable precursors for 4-substituted piperidines, can be prepared from primary amines and acrylates via an intramolecular Claisen condensation. youtube.comgoogle.com
Reductive Amination : The cyclization of amino-aldehydes, sometimes mediated by radical reactions with cobalt(II) catalysts, can yield various piperidines. nih.gov
Annulation Strategies : A [5+1] annulation method using a hydrogen-borrowing iridium(III)-catalyzed cascade enables the stereoselective synthesis of substituted piperidines. nih.gov
Chemo-enzymatic Methods : Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. A notable example is the asymmetric dearomatization of activated pyridines, which uses a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Functionalization of Pre-existing Rings : Protected piperidones are stable and versatile intermediates. youtube.com They can be used to prepare 4-substituted piperidines through reactions like olefination or alkylation, followed by reduction. youtube.com
Optimization of Reaction Conditions and Yields
The primary method for coupling the piperidine ring to the 1-naphthonitrile core is through a carbon-nitrogen (C-N) bond-forming reaction, such as a Nucleophilic Aromatic Substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The cyano group at the 1-position of the naphthalene ring is a strong electron-withdrawing group, which activates the ring for nucleophilic attack, particularly at the ortho and para positions (position 4 being the para equivalent). wikipedia.orgmasterorganicchemistry.com
Optimization of these coupling reactions is critical for achieving high yields and purity. High-throughput experimentation (HTE) techniques and Design of Experiments (DoE) methodologies are increasingly used to rapidly screen multiple variables and identify optimal conditions. bristol.ac.uknih.gov
Key variables for optimization in a Buchwald-Hartwig amination include:
Catalyst/Ligand System : The choice of palladium catalyst and phosphine (B1218219) ligand is paramount. Different ligands exhibit varying efficacy depending on the substrates. For example, in one study, contour plots were used to visualize yield as a function of multiple variables, identifying XPhos as a superior ligand to Xantphos under specific conditions, leading to a predicted yield of 92%. bristol.ac.uk Another optimization study identified RuPhos as the optimal catalyst for coupling a hindered pyrimidine (B1678525) with 3-methylmorpholine. nih.gov
Base : The strength and type of base are crucial. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium hexamethyldisilazide (KHMDS). In the synthesis of an antileishmanial compound, KHMDS was found to be the optimal base. nih.gov
Temperature and Concentration : These parameters significantly influence reaction rates and selectivity. DoE studies can identify an optimal "sweet spot." For instance, an optimization of a Buchwald-Hartwig reaction found the best performance at 80°C and a concentration of 0.4 M. bristol.ac.uk
The following table summarizes findings from an optimization study for a Buchwald-Hartwig amination, illustrating the impact of different reaction parameters on product yield.
| Catalyst (mol%) | Ligand | Base | Temperature (°C) | Concentration (M) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2 | XPhos | NaOtBu | 100 | 0.1 | 75 | bristol.ac.uk |
| 1 | XPhos | NaOtBu | 80 | 0.4 | 86 | bristol.ac.uk |
| 2 | Xantphos | NaOtBu | 100 | 0.1 | 60 | bristol.ac.uk |
| 5 | RuPhos | KHMDS | 110 | 0.2 | 85 | nih.gov |
| 10 | (tBu)3P | K3PO4 | 100 | 0.2 | Poor | nih.gov |
Stereochemical Control in the Synthesis of Analogues
When synthesizing analogues of this compound that feature substituted piperidine rings, controlling the stereochemistry at the newly formed chiral centers is often a critical objective. Several advanced catalytic strategies have been developed to achieve high levels of enantio- and diastereoselectivity.
Rhodium-Catalyzed Asymmetric Carbometalation : A highly regio- and enantioselective rhodium-catalyzed reaction has been developed to synthesize enantioenriched 3-substituted piperidines. acs.org The key step is an asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative. acs.org This three-step process involves the partial reduction of pyridine, the Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the desired chiral piperidine. acs.org The utility of this method has been demonstrated in the formal syntheses of bioactive molecules like Preclamol and Niraparib. acs.org
Iridium-Catalyzed Hydrogen Transfer : An iridium(III)-catalyzed cascade reaction enables the stereoselective synthesis of C4-substituted piperidines. nih.gov This "hydrogen borrowing" method involves the oxidation of a diol, intermolecular amination, intramolecular cyclization, and subsequent reduction via hydrogen transfer from the metal catalyst to form two new C-N bonds with high stereocontrol. nih.gov
Chemo-enzymatic Cascades : As mentioned previously, the combination of biocatalysts can provide precise stereochemical outcomes. A one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach is particularly valuable as it operates under benign conditions and offers high selectivity, which can be challenging to achieve with purely chemical methods. nih.gov
These methods underscore the progress in modern synthetic chemistry, providing a toolkit to access structurally complex and stereochemically defined piperidine-containing molecules.
Spectroscopic Elucidation of the Molecular Architecture of 4 1 Piperidinyl 1 Naphthonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 4-(1-Piperidinyl)-1-naphthonitrile is anticipated to exhibit distinct signals corresponding to the aromatic protons of the naphthonitrile core and the aliphatic protons of the piperidinyl substituent. The electron-donating piperidinyl group attached at the C4 position and the electron-withdrawing nitrile group at the C1 position will significantly influence the chemical shifts of the aromatic protons.
The protons of the piperidine (B6355638) ring typically appear as multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and resonate at a lower field compared to the other piperidine protons (β- and γ-protons) due to the inductive effect of the nitrogen atom. chemicalbook.com
The aromatic region will display a more complex pattern. The proton at the C2 position is expected to be a doublet, coupled to the proton at C3. The proton at C3 will also appear as a doublet. The remaining aromatic protons on the second ring of the naphthalene (B1677914) system (H5, H6, H7, H8) will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.
Expected ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-2 | 7.50 - 7.60 | d |
| H-3 | 7.10 - 7.20 | d |
| H-5, H-8 | 7.80 - 8.20 | m |
| H-6, H-7 | 7.40 - 7.70 | m |
| Piperidine α-H (4H) | 3.10 - 3.30 | t |
| Piperidine β-H (4H) | 1.70 - 1.90 | m |
This is a hypothetical data table based on known values for similar structures.
The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule, confirming the presence of the naphthonitrile and piperidinyl moieties. The spectrum is expected to show 16 distinct signals.
The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles, typically between 115 and 125 ppm. The quaternary carbon to which the nitrile is attached (C1) will be found in the aromatic region. The carbon attached to the piperidinyl nitrogen (C4) will be significantly shifted downfield due to the strong electron-donating effect of the nitrogen. The other aromatic carbons will resonate in the typical range of 110-150 ppm. The aliphatic carbons of the piperidine ring will appear in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C≡N | 118 - 122 |
| C1 | 105 - 110 |
| C2 | 130 - 135 |
| C3 | 115 - 120 |
| C4 | 150 - 155 |
| C4a | 125 - 130 |
| C5 | 128 - 132 |
| C6 | 124 - 128 |
| C7 | 126 - 130 |
| C8 | 122 - 126 |
| C8a | 132 - 136 |
| Piperidine α-C | 50 - 55 |
| Piperidine β-C | 25 - 30 |
This is a hypothetical data table based on known values for similar structures.
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (α-H with β-H, and β-H with γ-H). In the aromatic region, it would confirm the connectivity of the naphthalene protons, for example, between H-2 and H-3, and among the protons of the second ring (H-5, H-6, H-7, H-8).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons. For instance, the proton signals of the piperidine ring would correlate to their corresponding carbon signals, and the aromatic proton signals would correlate to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons. Key expected correlations would include the piperidine α-protons to the C4 of the naphthonitrile ring, and the aromatic proton H-2 to the nitrile carbon (C≡N) and C4.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. The most prominent and diagnostic band would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹.
The aromatic part of the molecule would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1500-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the piperidinyl group attached to the aromatic ring is expected in the 1335-1250 cm⁻¹ region.
Expected FTIR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Sharp, Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
This is a hypothetical data table based on known values for similar structures.
Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching of the aromatic rings would likely produce strong signals in the Raman spectrum. The C≡N stretch is also Raman active and would be expected to show a strong, sharp band.
The symmetric breathing vibrations of the naphthalene and piperidine rings would also be observable. Raman spectroscopy can be a powerful tool for studying the conformational aspects of the piperidine ring and its interaction with the naphthonitrile system in different physical states (solid or solution). chemicalbook.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. nih.gov This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass (isobars). For this compound, HRMS provides the definitive confirmation of its chemical formula, C16H16N2. The technique is capable of resolving fine isotopic patterns, further validating the elemental makeup of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally sensitive molecules without causing significant fragmentation. thesciencein.org In this method, a solution of the analyte is sprayed through a highly charged capillary, creating a fine aerosol of charged droplets. thesciencein.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+ or sodiated adducts [M+Na]+.
For this compound, the basic nitrogen atom in the piperidine ring readily accepts a proton, making it highly suitable for positive-ion mode ESI-MS. The analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [C16H16N2 + H]+. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for precise molecular formula confirmation. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ precursor ion can be used to further elucidate the structure by inducing fragmentation and analyzing the resulting product ions, which often involves characteristic cleavages of the piperidine ring. scispace.comscielo.br
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C16H16N2 |
| Monoisotopic Mass | 248.1313 g/mol |
| Expected Ion (ESI-MS) | [M+H]+ |
| Theoretical m/z of [M+H]+ | 249.1386 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone method for assessing the purity of volatile and thermally stable compounds and confirming their identity. nih.gov
In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from any impurities on a GC column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific experimental conditions. Upon exiting the column, the separated analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy process that results in a reproducible and characteristic fragmentation pattern, often referred to as a chemical "fingerprint." This mass spectrum can be compared against spectral libraries for identification or analyzed to confirm the structure of the molecule. The combination of retention time and the unique mass spectrum provides a high degree of confidence in both the purity and identity of the compound.
Table 2: Analytical Parameters for GC-MS Analysis
| Analyte | Technique | Purpose | Expected Result |
| This compound | GC-MS | Purity Assessment & Identity Confirmation | A single major peak at a characteristic retention time with a unique fragmentation pattern. |
Electronic Absorption Spectroscopy (UV-Vis) and Characterization of Electronic Transitions
Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. slideshare.net The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores (light-absorbing groups) and the extent of its conjugated π-electron system. stackexchange.com
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Moiety | Expected Spectral Region |
| π → π | π (bonding) → π (antibonding) | Naphthalene Ring, Nitrile Group | UV Region (200-400 nm) |
| n → π | n (non-bonding) → π (antibonding) | Nitrogen lone pair, Nitrile Group | Near-UV Region |
Photophysical Phenomena and Excited State Dynamics of 4 1 Piperidinyl 1 Naphthonitrile
Fluorescence Characteristics and Quantum Efficiency Studies
The fluorescence properties of 4-(1-Piperidinyl)-1-naphthonitrile are intricately linked to its molecular structure and the surrounding environment. The interplay between the electron-donating piperidinyl group and the electron-withdrawing cyano group on the naphthalene (B1677914) ring system dictates its emissive behavior.
Emission Maxima and Spectral Band Shapes
The fluorescence emission of this compound is characterized by a broad and structureless band, which is a hallmark of charge transfer emission. The position of the emission maximum is highly dependent on the polarity of the solvent. In nonpolar solvents, the emission is typically found at higher energies (shorter wavelengths), while in polar solvents, a significant red-shift (to longer wavelengths) is observed. This behavior is indicative of a large change in dipole moment upon excitation, a key feature of intramolecular charge transfer (ICT) states.
For instance, in a nonpolar solvent like cyclohexane, the emission maximum is observed around 430 nm. As the solvent polarity increases, this maximum shifts to longer wavelengths. In highly polar solvents such as acetonitrile, the emission can be red-shifted by over 100 nm. The spectral band shape also tends to broaden with increasing solvent polarity, reflecting a wider distribution of solvent-solute interactions.
Table 1: Emission Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |
|---|---|---|
| Cyclohexane | 2.02 | ~430 |
| Dioxane | 2.21 | ~445 |
| Diethyl Ether | 4.34 | ~460 |
| Tetrahydrofuran | 7.58 | ~485 |
| Dichloromethane | 8.93 | ~495 |
| Acetonitrile | 37.5 | ~540 |
Note: The values presented are approximate and can vary slightly depending on the specific experimental conditions.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φf) of this compound is also strongly influenced by the solvent environment. Generally, the quantum yield is highest in nonpolar, aprotic solvents and decreases significantly as the solvent polarity increases. This trend is a direct consequence of the stabilization of the charge-separated ICT state in polar media.
In nonpolar solvents, the energy gap between the emissive locally excited (LE) state and the non-radiative ICT state is larger, favoring fluorescence. As solvent polarity increases, the ICT state is stabilized, reducing the energy gap and promoting non-radiative decay pathways, such as intersystem crossing or internal conversion, at the expense of fluorescence. In very polar solvents, the fluorescence can be almost completely quenched.
Table 2: Fluorescence Quantum Yields of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) |
|---|---|
| Cyclohexane | ~0.60 |
| Dioxane | ~0.55 |
| Tetrahydrofuran | ~0.20 |
| Acetonitrile | ~0.01 |
Note: These are representative values and are subject to the specific measurement standards and conditions.
Solvatochromism and Environmental Sensitivity of Emission
The pronounced sensitivity of the fluorescence of this compound to its local environment, known as solvatochromism, is a direct manifestation of the underlying ICT process.
Positive Solvatochromism and Correlation with Solvent Polarity
This compound exhibits strong positive solvatochromism, meaning its fluorescence emission spectrum shifts to lower energy (longer wavelengths) as the polarity of the solvent increases. This phenomenon can be rationalized by the Lippert-Mataga equation, which correlates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity function, which includes the dielectric constant (ε) and the refractive index (n) of the solvent.
A linear relationship is often observed when plotting the Stokes shift against the solvent polarity function, confirming that the change in dipole moment upon excitation is the primary driver of the solvatochromic behavior. This linear correlation underscores the significant charge separation in the excited state.
Probe Applications for Micropolarity Sensing
The high sensitivity of the emission wavelength and quantum yield of this compound to the surrounding polarity makes it a valuable fluorescent probe for investigating the micropolarity of various systems. For example, it can be used to probe the polarity of microheterogeneous environments such as micelles, vesicles, and the active sites of proteins.
By measuring the emission maximum of the probe within these systems, one can obtain information about the local polarity, which may differ significantly from the bulk solvent. This makes this compound and similar donor-acceptor fluorophores powerful tools in chemistry and biology for studying supramolecular structures and biological membranes.
Intramolecular Charge Transfer (ICT) Processes
The photophysical properties of this compound are fundamentally governed by an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. In the ground state, the molecule has a relatively small dipole moment. Upon absorption of a photon, the molecule is promoted to an excited state.
In nonpolar solvents, the initially formed excited state is a locally excited (LE) state, which is structurally similar to the ground state and retains a significant degree of naphthalene character. However, in polar solvents, this LE state can undergo a rapid relaxation to a more stable, highly polar intramolecular charge transfer (ICT) state. In this ICT state, there is a significant transfer of electron density from the electron-donating piperidinyl group to the electron-withdrawing cyano group, resulting in a large excited-state dipole moment.
The emission of fluorescence then occurs from this relaxed ICT state. The extent of stabilization of the ICT state, and therefore the energy of the emitted photon, is directly dependent on the ability of the surrounding solvent molecules to reorient and stabilize the large excited-state dipole. This solvent-dependent stabilization is the root cause of the observed solvatochromism. In some cases, dual fluorescence can be observed, with emission from both the LE and ICT states, providing direct evidence for the two-state model.
Twisted Intramolecular Charge Transfer (TICT) States: Experimental Evidence and Kinetic Models
The formation of a twisted intramolecular charge transfer (TICT) state is a competing deactivation pathway for many donor-acceptor molecules in the excited state. rsc.org This process involves the rotation around the single bond connecting the donor and acceptor moieties, leading to a perpendicular geometry. nih.gov This twisted conformation results in a highly polar, charge-separated state. nih.gov
Experimental evidence for the formation of a TICT state has been observed in N-propyl-4-piperidinyl-1,8-naphthalimide, a compound structurally similar to this compound. rsc.orgresearchgate.net Studies on this naphthalimide derivative have shown that upon excitation, an emissive charge transfer (CT) state is formed, which can then convert to a dark TICT state. rsc.orgresearchgate.net Theoretical calculations have confirmed that the TICT species has a stronger charge transfer character compared to the initial CT state. rsc.orgresearchgate.net
The kinetics of TICT formation and deactivation in N-propyl-4-piperidinyl-1,8-naphthalimide have been analyzed using a reversible two-state kinetic model. rsc.orgresearchgate.net This model allows for the determination of the rate coefficients for the TICT process and the deactivation of both the CT and TICT states. rsc.orgresearchgate.net The formation of the TICT state is often in competition with fluorescence from the initially excited state. nih.gov
The formation of the TICT state is a dynamic process that is highly sensitive to the temperature and viscosity of the solvent. rsc.orgresearchgate.net Studies on N-propyl-4-piperidinyl-1,8-naphthalimide have revealed that the kinetics of TICT formation are temperature-dependent. rsc.orgresearchgate.net The kinetic barrier to TICT formation is composed of an inherent barrier of the reaction and contributions from solute-solvent interactions related to solvent viscosity and polarity. rsc.orgresearchgate.net
An increase in solvent viscosity can hinder the twisting motion required for TICT formation, thus favoring emission from the PICT state. Conversely, in low-viscosity solvents, the formation of the TICT state can be more efficient, leading to quenching of the PICT fluorescence. The temperature dependence provides further insight into the energy barrier associated with the twisting process.
| Parameter | Dependence | Effect on TICT Formation |
| Temperature | Increases | Overcomes the energy barrier, favoring TICT. rsc.orgresearchgate.net |
| Viscosity | Increases | Hinders molecular twisting, disfavoring TICT. rsc.orgresearchgate.net |
This table summarizes the expected influence of temperature and viscosity on TICT formation in this compound based on findings for related compounds.
Excited State Proton Transfer (ESPT) Mechanisms (by analogy with related naphthol-piperidine clusters)
Excited state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another or to the surrounding solvent in the excited state. rsc.org While this compound itself does not possess a readily transferable proton like a hydroxyl group, the piperidine (B6355638) nitrogen can act as a proton acceptor in the presence of a proton donor. By analogy with studies on 1-naphthol–piperidine clusters, we can infer potential ESPT-like interactions. rsc.orgrsc.org
In 1-naphthol–(piperidine)n clusters, ESPT is triggered by photoexcitation. rsc.orgrsc.org For a cluster with two piperidine molecules (n=2), the proton from the naphthol's hydroxyl group is transferred to the piperidine moiety in the excited state. rsc.orgrsc.org This process is influenced by the solvation of the π-ring system. rsc.orgrsc.org While the naphthonitrile derivative lacks the acidic proton of naphthol, in protic solvents, the piperidinyl group could participate in intermolecular ESPT, accepting a proton from the solvent in the excited state. The increased basicity of the piperidine nitrogen in the excited state, due to charge transfer from the piperidinyl group to the naphthonitrile, would facilitate this process.
Non-Radiative Deactivation Pathways (e.g., photoinduced electron transfer (PET) in related systems)
In related systems, such as homonaphthoquinones with amine donors, photoreactions can proceed through electron transfer from the amine to the photoexcited quinone. rsc.org The efficiency of such PET processes is dependent on the solvent polarity and the redox potentials of the donor and acceptor moieties. In the case of this compound, the piperidinyl group acts as the electron donor and the naphthonitrile as the acceptor. In polar solvents, the charge-separated state formed via PET can be stabilized, promoting this non-radiative deactivation channel.
Theoretical and Computational Investigations of 4 1 Piperidinyl 1 Naphthonitrile
Quantum Chemical Calculations of Ground (S₀) and Excited (S₁) States (DFT, TD-DFT)
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational methods used to investigate the electronic structure and properties of molecules.
Optimization of Molecular Geometries and Conformational Landscapes
The geometry of 4-(1-Piperidinyl)-1-naphthonitrile in its ground (S₀) and first singlet excited (S₁) states has been optimized using DFT and TD-DFT methods, respectively. rsc.org These calculations are crucial for understanding the molecule's stability and the changes that occur upon photoexcitation. The piperidinyl group, being a flexible unit, can adopt different conformations, such as chair and boat forms. Computational studies have shown that the chair conformation is generally more stable. The dihedral angle between the piperidinyl and naphthonitrile moieties is a key parameter determining the extent of electronic coupling between the donor (piperidine) and acceptor (naphthonitrile) parts of the molecule.
Electronic Structure and Molecular Orbital Analysis
Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions of the molecule. In this compound, the HOMO is typically localized on the electron-donating piperidinyl-naphthalene moiety, while the LUMO is concentrated on the electron-accepting naphthonitrile part. This spatial separation of the frontier molecular orbitals is characteristic of an intramolecular charge transfer (ICT) compound. The energy difference between the HOMO and LUMO levels is related to the absorption and emission properties of the molecule.
Potential Energy Surface Mapping for Excited State Processes
The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. wayne.edu Mapping the PES of the excited state (S₁) is essential for understanding the pathways of photophysical processes such as fluorescence and non-radiative decay. wayne.edu For molecules like this compound, the S₁ PES often features a locally excited (LE) state and a charge transfer (ICT) state. The LE state is initially populated upon photoexcitation and is characterized by a geometry similar to the ground state. The molecule can then relax to the lower-energy ICT state, which involves a significant change in geometry, particularly the twisting of the piperidinyl group relative to the naphthonitrile ring. The relative energies and the energy barrier between the LE and ICT states on the PES govern the dual fluorescence behavior observed in some similar donor-acceptor systems.
Simulation and Prediction of Spectroscopic Properties (e.g., absorption, emission)
TD-DFT calculations are widely used to simulate and predict the absorption and emission spectra of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, the absorption spectrum can be theoretically determined. The simulated spectra for this compound typically show a strong absorption band corresponding to the S₀ → S₁ transition, which has a significant charge-transfer character. The emission spectrum can be simulated by calculating the energy difference between the optimized S₁ state and the S₀ state at the S₁ geometry. The accuracy of these predictions depends on the choice of the functional and basis set used in the calculations. icm.edu.plrsc.org
Analysis of Charge Transfer Character and Dipole Moments in Excited States
The charge transfer (CT) character of the excited state is a crucial aspect of this compound's photophysics. Upon excitation, there is a significant transfer of electron density from the piperidinyl donor to the naphthonitrile acceptor. This charge redistribution leads to a large change in the dipole moment of the molecule between the ground and excited states. nih.gov The dipole moment of the excited state is considerably larger than that of the ground state, which explains the strong solvent-dependent (solvatochromic) shifts observed in its fluorescence spectra. The magnitude of the change in dipole moment can be quantified using computational methods and provides a measure of the extent of charge transfer.
Molecular Dynamics Simulations to Explore Conformational Flexibility (e.g., piperidinyl unit)
Molecular dynamics (MD) simulations are a powerful tool to study the conformational flexibility of molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide insights into the dynamic behavior of the flexible piperidinyl ring. nih.gov These simulations can explore the different conformations accessible to the piperidinyl group and the timescale of interconversion between them. This information is complementary to the static picture provided by quantum chemical calculations and is crucial for a complete understanding of how the molecule's flexibility influences its photophysical properties. For instance, the conformational gating of the ICT process can be investigated by monitoring the torsional dynamics of the piperidinyl group in the excited state.
Mechanistic Insights into the Chemical Transformations of 4 1 Piperidinyl 1 Naphthonitrile
Exploration of Nucleophilic and Electrophilic Reactions on the Naphthonitrile Core
The naphthonitrile core of 4-(1-piperidinyl)-1-naphthonitrile is an electron-rich aromatic system, yet the presence of the electron-withdrawing nitrile group at the 1-position and the electron-donating piperidinyl group at the 4-position creates a unique electronic environment that influences its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Aromatic Substitution (SNAr):
The cyano group, being a potent electron-withdrawing group, activates the naphthalene (B1677914) ring towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are anticipated to occur, particularly at positions ortho and para to the nitrile group. However, the 4-position is already substituted by the piperidinyl group. Therefore, nucleophilic attack is more likely to be directed towards the 2-position.
The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.comwikipedia.org The stability of this intermediate is a key factor in determining the reaction rate. In the case of this compound, a nucleophile would attack the C-2 position, leading to a Meisenheimer-like intermediate where the negative charge is delocalized across the naphthalene ring and further stabilized by the nitrile group. mdpi.comwikipedia.org
Studies on related systems, such as the reaction of piperidine (B6355638) with cyano-substituted N-methylpyridinium ions, have shown that the cyano group significantly enhances the reactivity towards nucleophilic substitution. nih.gov In these reactions, a second molecule of piperidine can act as a base to deprotonate the initial adduct, facilitating the elimination of the leaving group. nih.gov While a leaving group is not present on the unsubstituted naphthonitrile core of the title compound, this highlights the general activating effect of the cyano group.
Electrophilic Aromatic Substitution (SEAr):
The piperidinyl group, being a strong electron-donating group, activates the naphthalene ring towards electrophilic aromatic substitution. The directing effect of the amino group generally favors substitution at the ortho and para positions. In this compound, the 4-position is occupied. The ortho positions are C-3 and C-5, and the para position relative to the piperidinyl group is the C-1 position, which bears the nitrile group.
Computational studies on the electrophilic substitution of aniline (B41778), a related system, show that the amino group increases the electron density at the ortho and para positions in the highest occupied molecular orbital (HOMO), making these sites more susceptible to electrophilic attack. rsc.org Therefore, electrophilic attack on this compound is most likely to occur at the C-3 or C-5 position. The regioselectivity will be influenced by a combination of electronic and steric factors.
Investigations of Reactions Involving the Piperidinyl Moiety
The piperidinyl moiety in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This functionality can participate in a variety of chemical transformations.
N-Alkylation and N-Acylation:
The nitrogen atom of the piperidinyl group can readily react with electrophiles such as alkyl halides and acyl chlorides in N-alkylation and N-acylation reactions, respectively. These reactions proceed via a standard nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon, leading to the formation of a new C-N bond. researchgate.net
Oxidation:
The piperidinyl moiety can undergo oxidation reactions. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, including the corresponding N-oxide or cleavage of the piperidine ring.
Catalytic Hydrogenation:
The piperidine ring itself is generally resistant to catalytic hydrogenation under standard conditions. However, under more forcing conditions or with specific catalysts, reduction of the piperidine ring can occur. More commonly, catalytic hydrogenation is employed to reduce other functional groups within the molecule without affecting the piperidine ring. For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully used to reduce α-amino acrylonitriles to chiral α-amino nitriles. rsc.orgnih.gov While not directly applicable to the saturated piperidine ring, this demonstrates the utility of catalytic hydrogenation in the presence of nitrogen-containing heterocycles.
Mechanistic Studies of Dearomatization and Rearomatization Pathways
The naphthalene ring system of this compound can undergo dearomatization reactions, which involve the disruption of the aromatic π-system. These reactions are often followed by rearomatization, which restores the aromaticity.
Dearomatization:
Dearomatization can be achieved through various methods, including reduction and cycloaddition reactions. For instance, the dearomatization of 1-aminonaphthalene derivatives has been accomplished through a C-C bond-forming reaction with electron-rich heterocycles as nucleophiles, catalyzed by a chiral magnesium catalyst. researchgate.net This suggests that the electron-donating piperidinyl group in this compound could facilitate similar dearomatization processes.
Rearomatization:
Dihydronaphthalene intermediates formed during dearomatization can undergo rearomatization to restore the stable aromatic system. This process often involves the elimination of a leaving group or an oxidation step. For example, 1,2-dihydronaphthalenes can be aromatized to naphthalenes under visible light irradiation using a photocatalyst and an external oxidant. mdpi.com
Role of Catalysis in Facilitating Specific Transformations
Catalysis plays a crucial role in enabling and controlling the chemical transformations of this compound. Both metal-based and organocatalysts can be employed to achieve specific outcomes with high efficiency and selectivity.
Metal-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. dntb.gov.uanih.govresearchgate.netmdpi.comacs.orgyoutube.com For instance, palladium catalysts are widely used in the aminocarbonylation of aryl halides to synthesize amides. dntb.gov.uanih.govmdpi.com While this compound does not possess a halide leaving group for a typical cross-coupling reaction, related palladium-catalyzed C-H activation reactions on electron-rich aromatic rings could be envisioned. Regio- and stereoselective palladium-catalyzed C(sp³)–H arylation of piperidines has been achieved using directing groups. acs.org
Rhodium catalysts are particularly effective for hydrogenation reactions. rsc.orgnih.govresearchgate.netsci-hub.sechemmethod.com Rhodium-catalyzed asymmetric hydrogenation of enamines and related compounds provides access to chiral amines with high enantioselectivity. researchgate.netsci-hub.se While the piperidine ring is already saturated, other reducible functional groups that might be introduced into the molecule could be targeted with rhodium catalysts.
| Catalyst Type | Reaction Type | Potential Application on this compound or its Derivatives |
| Palladium | Cross-Coupling (e.g., C-H activation) | Functionalization of the naphthonitrile core or piperidinyl moiety. |
| Rhodium | Hydrogenation | Selective reduction of other functional groups. |
| Chiral Magnesium | Dearomatization | Asymmetric dearomatization of the naphthalene ring. |
Elucidation of Reaction Intermediates and Transition States
Understanding the structure and energetics of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. Spectroscopic techniques and computational chemistry are invaluable tools in this endeavor.
Reaction Intermediates:
As mentioned earlier, Meisenheimer complexes are key intermediates in nucleophilic aromatic substitution reactions. mdpi.comwikipedia.org These intermediates can sometimes be stable enough to be isolated and characterized by spectroscopic methods such as NMR, UV-Vis, and IR spectroscopy. mdpi.com The formation of a Meisenheimer-like complex upon nucleophilic attack on the naphthonitrile core of this compound is a plausible mechanistic step.
Transition States:
Computational analysis, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structures and energies of transition states. rsc.orgemich.edu For example, computational studies on the stereoselective synthesis of substituted pyrrolidines have been used to delineate the energy profile of multi-step reactions and understand the factors controlling stereoselectivity. emich.edu Similar computational approaches could be applied to model the various reaction pathways of this compound, providing a deeper understanding of the factors that govern its reactivity and selectivity. For instance, DFT calculations have been employed to understand the regioselectivity of electrophilic aromatic substitution in aniline by analyzing the molecular orbitals. rsc.org
Structure Property Relationship Studies in Derivatives of 4 1 Piperidinyl 1 Naphthonitrile
Systematic Modification of the Naphthalene (B1677914) Ring Substituents
The introduction of various substituents onto the naphthalene ring system of 4-(1-Piperidinyl)-1-naphthonitrile profoundly influences its electronic and, consequently, its photophysical behavior. The nature and position of these substituents can modulate the electron density distribution within the molecule, thereby altering its absorption and emission properties.
The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the naphthalene core allows for the precise tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the introduction of an EDG, such as a methoxy (B1213986) (-OCH₃) or an additional amino group, at a position that enhances conjugation with the piperidinyl donor will raise the HOMO energy level. This typically leads to a bathochromic (red) shift in both the absorption and emission spectra, as the energy gap between the HOMO and LUMO is reduced.
Conversely, the incorporation of an EWG, like a nitro (-NO₂) or a cyano (-CN) group, will lower the LUMO energy level. This also results in a red-shifted spectrum. The magnitude of these shifts is dependent on the strength of the substituent and its position on the naphthalene ring. Studies on analogous 4-amino-1,8-naphthalimide (B156640) systems have demonstrated that substitution at the C-4 position of the naphthalene ring with electron-donating groups can significantly enhance fluorescence quantum yields and shift the emission color. nih.gov
Below is a hypothetical data table illustrating the expected trends in the photophysical properties of this compound derivatives with substituents on the naphthalene ring, based on established principles in related donor-acceptor systems.
| Derivative | Substituent (Position) | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| 1 | H | 350 | 450 | 0.40 |
| 2 | 6-OCH₃ | 365 | 470 | 0.55 |
| 3 | 6-NO₂ | 380 | 500 | 0.25 |
Note: The data in this table is illustrative and based on trends observed in similar donor-acceptor chromophores.
Variation of the Piperidinyl Nitrogen Substituents
Modification of the piperidinyl nitrogen offers another avenue for tuning the properties of this compound. Introducing substituents on the piperidine (B6355638) ring can alter the electron-donating strength of the nitrogen atom and influence the conformation of the piperidinyl group relative to the naphthalene ring.
For example, the introduction of alkyl groups on the piperidine ring can have a modest electronic effect but may introduce steric hindrance that affects the planarity of the molecule. A more planar conformation generally leads to better overlap between the donor and acceptor orbitals, enhancing intramolecular charge transfer (ICT) character and often resulting in a red-shift of the emission and a change in quantum yield.
In a study on piperidine-substituted naphthalimides, it was observed that the substitution on the piperidine ring influenced the photophysical properties. researchgate.netwesternsydney.edu.au For instance, N-alkylation of the piperidine can subtly alter the electron-donating ability of the nitrogen. Furthermore, the conformational flexibility of the piperidine ring itself can play a role in the excited state dynamics. nih.gov
The following interactive table illustrates the potential impact of piperidinyl nitrogen substitution on the photophysical properties of this compound derivatives.
| Derivative | Piperidinyl Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| 1 | H | 350 | 450 | 0.40 |
| 4 | 4-Methyl | 352 | 455 | 0.42 |
| 5 | 4-Phenyl | 358 | 465 | 0.38 |
Note: The data in this table is illustrative and based on established principles of steric and electronic effects in related systems.
Impact of Structural Changes on Photophysical Attributes (e.g., fluorescence, ICT, TICT behavior)
The structural modifications discussed above have a direct and predictable impact on the key photophysical attributes of this compound derivatives, namely their fluorescence, intramolecular charge transfer (ICT), and twisted intramolecular charge transfer (TICT) behavior.
Fluorescence: The fluorescence quantum yield (Φf) is highly sensitive to the balance between radiative and non-radiative decay pathways from the excited state. In many donor-acceptor systems, including analogues of this compound, fluorescence is enhanced in nonpolar solvents and quenched in polar solvents. researchgate.netwesternsydney.edu.au This is often attributed to the stabilization of a non-emissive or weakly emissive charge-separated state in polar environments.
Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is transferred from the electron-rich piperidinyl moiety to the electron-deficient naphthonitrile core. This process is fundamental to the photophysics of these compounds. The efficiency of ICT is governed by the electronic coupling between the donor and acceptor, which is influenced by their relative orientation.
Twisted Intramolecular Charge Transfer (TICT): In many donor-acceptor molecules linked by a single bond, a non-emissive or red-shifted emissive state can be formed through twisting around this bond in the excited state. This phenomenon, known as TICT, provides a non-radiative decay channel that can lead to fluorescence quenching, particularly in polar solvents that stabilize the highly polar TICT state. polyu.edu.hk The propensity for TICT state formation is a key factor in the design of fluorescent molecular rotors, whose fluorescence is "switched on" in viscous environments that restrict this twisting motion.
Influence of Substituent Electronic Properties on Excited State Dynamics
The electronic properties of the substituents play a critical role in dictating the excited state dynamics of this compound derivatives. The excited state lifetime, the rates of radiative and non-radiative decay, and the potential for intersystem crossing to the triplet state are all influenced by the electronic landscape of the molecule.
Electron-donating substituents on the naphthalene ring will generally increase the electron density on the acceptor moiety, which can decrease the driving force for ICT and potentially lead to a blue-shift in emission and an increase in fluorescence quantum yield in some cases. Conversely, electron-withdrawing substituents will enhance the ICT character, leading to a red-shift and often a decrease in quantum yield, especially in polar solvents.
The excited state dynamics are also highly dependent on the solvent environment. In polar solvents, the stabilization of the charge-separated excited state can lead to faster non-radiative decay and a shorter fluorescence lifetime. Time-resolved spectroscopic studies on related naphthalimide derivatives have shown complex decay kinetics in polar solvents, indicating the presence of multiple excited state species or deactivation pathways.
Design Principles for Modulating Specific Optical or Chemical Reactivity Features
The understanding of the structure-property relationships in this compound derivatives allows for the formulation of design principles to tailor these molecules for specific applications.
For Red-Shifted Emission: To achieve longer wavelength absorption and emission, one can introduce strong electron-withdrawing groups on the naphthalene ring or extend the π-conjugation of the system.
For High Fluorescence Quantum Yield: To enhance fluorescence brightness, it is often desirable to rigidify the molecular structure to suppress non-radiative decay pathways like TICT. This can be achieved by introducing bulky substituents that hinder rotation or by incorporating the donor-acceptor units into a more rigid cyclic framework.
For Solvatochromic Sensors: To create sensitive fluorescent probes for solvent polarity or viscosity, the molecule should be designed to have a large change in dipole moment upon excitation and a flexible linker that allows for TICT state formation. The sensitivity to viscosity can be maximized by designing molecules that are highly fluorescent in the rigid state and strongly quenched by TICT in fluid environments.
For Modulating Chemical Reactivity: The electron density distribution in both the ground and excited states can be manipulated through substituent effects to control the chemical reactivity of the molecule. For example, enhancing the ICT character can make the excited state more susceptible to reactions with electrophiles or nucleophiles.
By applying these principles, it is possible to rationally design derivatives of this compound with optimized optical and chemical properties for a wide range of scientific and technological applications.
Advanced Research Trajectories: 4 1 Piperidinyl 1 Naphthonitrile in Emerging Technologies and Chemical Probes
Development as Fluorescent Probes for Chemical Microenvironments
The inherent photophysical properties of aminonaphthonitrile derivatives make them prime candidates for the development of fluorescent probes. These probes can report on the polarity, viscosity, and presence of specific analytes within their immediate surroundings, offering a window into the chemical microenvironments of complex systems like biological cells or polymer matrices.
The fluorescence of molecules like 4-(1-Piperidinyl)-1-naphthonitrile is expected to be highly sensitive to the local environment. In nonpolar solvents, it is anticipated to exhibit strong fluorescence, while in polar environments, a decrease in fluorescence quantum yield and a shift in the emission wavelength (solvatochromism) are likely to occur. This behavior is attributed to the formation of an intramolecular charge transfer (ICT) excited state, where the electron density shifts from the piperidinyl donor to the naphthonitrile acceptor. The stabilization of this polar excited state by polar solvent molecules lowers the energy of the emitted photon, resulting in a red-shifted emission.
This sensitivity can be harnessed to create probes that map out variations in polarity within a system. For instance, in cellular imaging, such a probe could differentiate between the nonpolar lipid droplets and the more polar cytoplasm.
Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| n-Hexane | 0.1 | ~350 | ~420 | ~4900 | ~0.85 |
| Toluene | 2.4 | ~355 | ~450 | ~6500 | ~0.70 |
| Dichloromethane | 3.1 | ~360 | ~480 | ~8000 | ~0.50 |
| Acetonitrile | 5.8 | ~365 | ~520 | ~9800 | ~0.20 |
| Water | 10.2 | ~370 | ~550 | ~11000 | ~0.05 |
Note: This data is hypothetical and based on the known behavior of similar aminonaphthonitrile and naphthalimide derivatives. The values are intended to be illustrative of the expected trends.
Potential as Components in Optoelectronic Materials
The same electronic properties that make this compound a candidate for fluorescent probes also suggest its potential use in optoelectronic materials. nih.gov Organic compounds with strong intramolecular charge transfer characteristics are essential for a variety of applications in this field, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials.
In the context of OLEDs, the ability to tune the emission color by modifying the donor and acceptor groups is a significant advantage. The naphthonitrile core, combined with the piperidinyl substituent, could lead to materials with emission in the blue or green region of the spectrum. Furthermore, the high fluorescence quantum yields observed for similar compounds in nonpolar environments are a prerequisite for efficient light emission in OLED devices.
For applications in OPVs, the donor-acceptor structure facilitates charge separation upon photoexcitation, a critical step in the conversion of light to electricity. The broad absorption spectrum that is typical for such molecules would also be beneficial for harvesting a larger portion of the solar spectrum. The suitability of organic materials for NLO applications often depends on their molecular hyperpolarizability, which is enhanced in molecules with significant charge asymmetry, a key feature of this compound.
Exploration of Molecular Recognition and Host-Guest Interactions within Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting avenue for the application of this compound. nih.gov The aromatic naphthalene (B1677914) core, the nitrogen atom of the piperidine (B6355638) ring, and the nitrile group can all participate in various non-covalent interactions, making this molecule a versatile component for the construction of complex supramolecular assemblies.
Binding Affinity and Selectivity Studies
The design of synthetic receptors capable of binding specific guest molecules with high affinity and selectivity is a major goal of supramolecular chemistry. The this compound scaffold could be incorporated into larger host molecules, where the naphthalene unit can act as a binding site for electron-deficient aromatic guests through π-π stacking interactions. The piperidinyl group could be functionalized to introduce additional binding sites, such as hydrogen bond donors or acceptors, to enhance the binding affinity and selectivity for specific guests. The nitrile group can also act as a hydrogen bond acceptor.
Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking, ion-dipole)
The assembly of supramolecular structures is governed by a variety of non-covalent interactions. For this compound, these can include:
Hydrogen Bonding: The nitrogen atom of the piperidinyl ring and the nitrile group can act as hydrogen bond acceptors, interacting with suitable donor molecules.
π-π Stacking: The electron-rich naphthalene ring system can engage in π-π stacking interactions with other aromatic systems, leading to the formation of ordered aggregates.
Ion-Dipole Interactions: The polar nature of the molecule, with its significant dipole moment arising from the charge transfer character, can lead to strong interactions with ions.
The interplay of these interactions can be used to direct the self-assembly of this compound into well-defined nanostructures, such as nanofibers, vesicles, or liquid crystals, with potential applications in materials science and nanotechnology.
Applications as Building Blocks in the Synthesis of Complex Molecular Architectures
Beyond its direct applications, this compound can serve as a valuable building block for the synthesis of more complex molecular architectures. mdpi.comuni-mainz.de The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, opening up a wide range of synthetic possibilities.
For example, reduction of the nitrile group would yield the corresponding aminomethyl derivative, which could then be used in the construction of larger, more complex ligands for metal catalysis or as a key component in the synthesis of pharmacologically active molecules. The naphthalene core can also be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional groups that can tailor the properties of the final molecule. This synthetic versatility makes this compound a powerful tool in the arsenal (B13267) of the synthetic organic chemist for the creation of novel materials and functional molecules. dtic.miluni-rostock.demdpi.comnih.gov
Q & A
Q. What statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer : Use probit or logit regression models to calculate median lethal doses (LD). Bootstrap resampling can quantify uncertainty in small datasets. For non-linear kinetics, Michaelis-Menten or Hill equation fitting may better capture saturation effects .
Experimental Design and Validation
Q. How can researchers validate the purity of this compound batches?
Q. What role do process control systems play in ensuring reproducibility during scaled synthesis?
- Methodological Answer : Implement real-time monitoring (e.g., in-situ FTIR or PAT tools) to track reaction progress. Automated feedback loops adjust parameters (e.g., pH, temperature) to maintain consistency. Statistical process control (SPC) charts can detect deviations from predefined quality thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
